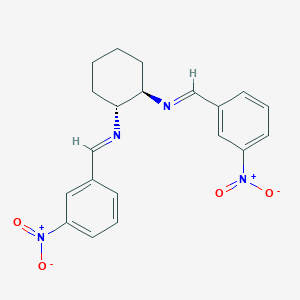![molecular formula C20H28N2O4S B288134 N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has also been shown to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Wirkmechanismus
The mechanism of action of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves its binding to a specific site on the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By binding to CAIX, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide inhibits its activity and leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is its specificity for CAIX, which makes it a promising therapeutic agent for the treatment of cancer. Additionally, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, which is an important consideration for the development of any new drug. However, one of the limitations of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. Additionally, the potential use of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide in combination with other therapeutic agents for the treatment of cancer should be explored. Finally, the development of more water-soluble derivatives of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for CAIX and its anti-inflammatory, anti-cancer, and anti-angiogenic effects make it a promising therapeutic agent for the treatment of cancer. However, further research is necessary to fully understand the potential of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide and to develop more efficient synthesis methods and more water-soluble derivatives.
Synthesemethoden
The synthesis of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide.
Eigenschaften
Produktname |
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide |
|---|---|
Molekularformel |
C20H28N2O4S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O4S/c1-2-14-26-19-8-9-20(18-7-4-3-6-17(18)19)27(23,24)21-10-5-11-22-12-15-25-16-13-22/h3-4,6-9,21H,2,5,10-16H2,1H3 |
InChI-Schlüssel |
ABWNKYVGNKIEEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3CCOCC3 |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-chlorocyclohexa-2,4-dien-1-one](/img/structure/B288055.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)

![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)
![3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288071.png)
![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)